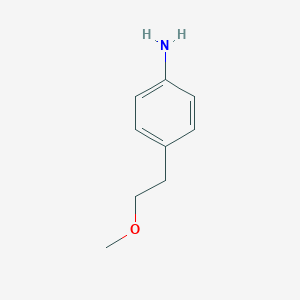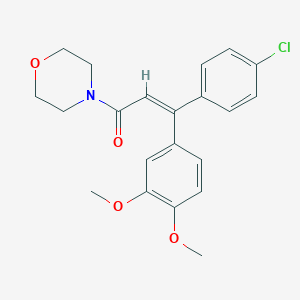
ジメトモルフ
概要
説明
Dimethomorph is a systemic fungicide belonging to the cinnamic acid derivative group. It is primarily used to control diseases caused by oomycetes, such as downy mildew and late blight, in various crops including grapes, potatoes, and vegetables . The compound is known for its ability to disrupt fungal cell wall formation, making it an effective tool in agricultural disease management .
科学的研究の応用
Dimethomorph has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved efficacy.
Biology: Employed in studies investigating the effects of fungicides on plant pathogens and their resistance mechanisms.
Medicine: Research on the potential use of dimethomorph and its derivatives in treating fungal infections in humans and animals.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.
作用機序
Target of Action
Dimethomorph is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes .
Mode of Action
Dimethomorph inhibits the formation of oomycete cell walls . It interacts with its target, the ergosterol synthesis pathway, by inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the cell wall membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .
Biochemical Pathways
The primary biochemical pathway affected by Dimethomorph is the ergosterol synthesis pathway . By inhibiting this pathway, Dimethomorph prevents the formation of ergosterol, a critical component of fungal cell membranes. This disruption leads to the breakdown of the cell wall and ultimately results in the death of the pathogen .
Pharmacokinetics (ADME Properties)
It is known that dimethomorph is a systemic fungicide , which suggests that it is absorbed and distributed throughout the plant to provide protection against fungal pathogens.
Result of Action
The molecular and cellular effects of Dimethomorph’s action result in the death of the pathogen. By inhibiting ergosterol synthesis, Dimethomorph disrupts the integrity of the fungal cell wall, leading to the decomposition of the sporangium wall and the death of the pathogen . In human cells, specifically Jurkat T cells, Dimethomorph has been shown to have potential immunotoxicity, even at low concentrations .
Safety and Hazards
Dimethomorph may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .
生化学分析
Biochemical Properties
Dimethomorph is a member of the morpholine group of fungicides . It interacts with various enzymes and proteins, disrupting fungal cell wall formation . This interaction inhibits the growth of fungi, making Dimethomorph an effective fungicide.
Cellular Effects
Dimethomorph has been shown to have effects on human Jurkat T cells, indicating potential immunotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dimethomorph involves disruption of fungal cell wall formation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Dimethomorph has been observed to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation within 14 days post-application . This indicates the product’s stability and degradation over time.
Dosage Effects in Animal Models
In animal models, Dimethomorph has been shown to be relatively non-toxic when administered acutely . At high doses (1000 mg/kg/day), decreased body weight gain was observed in both male and female rats .
Metabolic Pathways
Dimethomorph is involved in metabolic pathways that disrupt fungal cell wall formation . It interacts with enzymes that contribute to these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Dimethomorph, when applied as a foliar spray, penetrates the leaf surface and is translocated within the leaf, providing protectant action against plant pathogenic Phytophthora species and a number of downy mildew diseases of fruit, vegetables, and potatoes .
Subcellular Localization
Given its mode of action, it is likely to be localized in areas where it can effectively disrupt fungal cell wall formation
準備方法
Synthetic Routes and Reaction Conditions: Dimethomorph is synthesized using 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. The reaction involves the use of a copper and vanadium compound catalyst as an alkaline catalyst, which enables a high synthesis yield of over 93% . The process typically involves dissolving the reactants in a suitable solvent, followed by filtration and evaporation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of dimethomorph involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes steps for purification and quality control to meet regulatory standards.
化学反応の分析
Types of Reactions: Dimethomorph undergoes various chemical reactions, including:
Oxidation: Dimethomorph can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving dimethomorph typically occur at the aromatic ring, where substituents can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
類似化合物との比較
- Flumorph
- Pyrimorph
- Iprovalicarb
- Benthiavalicarb
- Mandipropamid
- Valifenalate
特性
| { "Design of the Synthesis Pathway": "The synthesis of Dimethomorph involves the reaction of two main starting materials, namely, 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol and 2,6-dimethylphenol. The reaction involves several steps including protection, alkylation, deprotection, and oxidation to yield the final product.", "Starting Materials": [ "4-(4-chlorophenyl)-2-methyl-3-butene-2-ol", "2,6-dimethylphenol", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Protection of 2,6-dimethylphenol with methyl iodide and sodium hydride to form 2,6-dimethylphenyl methyl ether", "Alkylation of 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol with 2,6-dimethylphenyl methyl ether using hydrochloric acid and sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol", "Deprotection of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol using sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol", "Oxidation of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol with sodium nitrite, copper sulfate, and sodium acetate in acetic acid to form Dimethomorph", "Purification and isolation of Dimethomorph" ] } | |
| Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |
CAS番号 |
110488-70-5 |
分子式 |
C21H22ClNO4 |
分子量 |
387.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
InChIキー |
QNBTYORWCCMPQP-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Color/Form |
Colorless to grey crystalline powder |
密度 |
Bulk density: 1318 kg/cu m (20 °C) |
melting_point |
127-148 °C MP: 125-149 °C |
| 110488-70-5 | |
物理的記述 |
Colorless odorless solid; [Merck Index] |
ピクトグラム |
Environmental Hazard |
賞味期限 |
Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |
溶解性 |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |
同義語 |
4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |
蒸気圧 |
0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
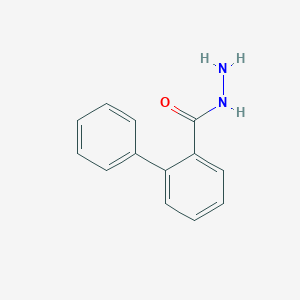
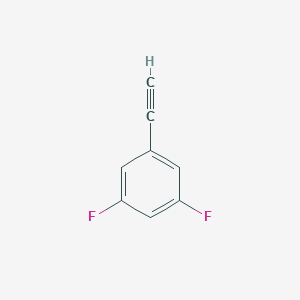
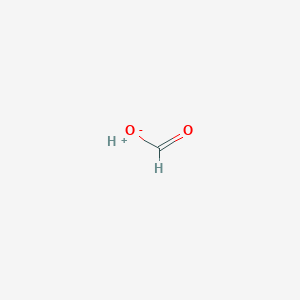
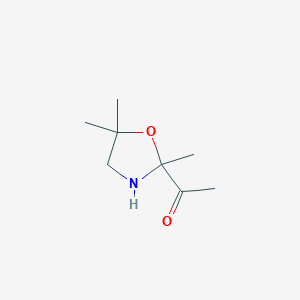
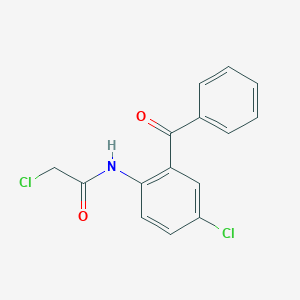
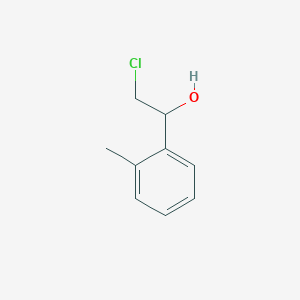
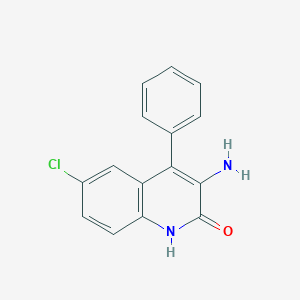

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
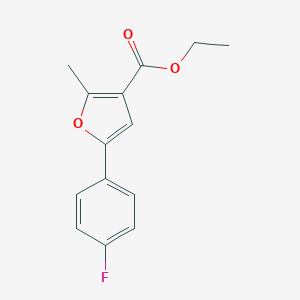
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
